An In-depth Technical Guide to 1-Fluoro-2,4-dimethylbenzene (CAS 452-65-3)
An In-depth Technical Guide to 1-Fluoro-2,4-dimethylbenzene (CAS 452-65-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 1-Fluoro-2,4-dimethylbenzene (CAS No. 452-65-3), a key intermediate in various chemical syntheses. This document consolidates essential physicochemical, spectroscopic, and safety data, alongside detailed experimental protocols, to support its application in research and development.
Physicochemical Properties
1-Fluoro-2,4-dimethylbenzene is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below. While a specific melting point is not documented in the available literature, its liquid state at ambient temperatures and its boiling point suggest a melting point significantly below 0°C.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉F | [1][2] |
| Molecular Weight | 124.16 g/mol | [1][2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 140-144 °C | [1][3] |
| Density | 0.998 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.481 | [1] |
| Flash Point | 31 °C | [1] |
Table 2: Solubility and Partitioning
| Property | Value | Notes |
| Solubility | While specific quantitative data is limited, its non-polar aromatic structure suggests good solubility in organic solvents like diethyl ether, acetone, and ethanol, and low solubility in water. | Inferred from structure and general chemical principles. |
| XLogP3 | 2.8 - 3.19 | [1] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of 1-Fluoro-2,4-dimethylbenzene.
Table 3: Spectroscopic Data Summary
| Technique | Data | Source |
| ¹H NMR | Conforms to structure. | [4] |
| ¹³C NMR | Spectra available. | [5] |
| ¹⁹F NMR | Spectra available. | [5] |
| Infrared (IR) | Conforms to structure. | [4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 124. Fragmentation: m/z 109, 101, 96, 83, 77. | [3] |
Safety and Handling
1-Fluoro-2,4-dimethylbenzene is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 4: Hazard Identification
| Hazard Statement | Precautionary Statement | Signal Word |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | Warning |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P313: Get medical advice/attention. |
Store in a dry, well-ventilated place. Keep container tightly closed.
Experimental Protocols
Synthesis of 1-Fluoro-2,4-dimethylbenzene
A common method for the synthesis of 1-Fluoro-2,4-dimethylbenzene is through the diazotization of 2,4-dimethylaniline (B123086) followed by a Schiemann reaction.[3]
Workflow for the Synthesis of 1-Fluoro-2,4-dimethylbenzene
Caption: Workflow for the synthesis of 1-Fluoro-2,4-dimethylbenzene.
Detailed Protocol:
-
Diazotization: To a solution of 2,4-dimethylaniline (2.3 g, 0.02 mol) in a suitable reaction vessel, add sodium nitrite (2.0 g, 0.03 mol). The reaction mixture will initially turn yellow and then orange. Vigorous gas evolution, indicating diazotization, should become evident after approximately 20 minutes.[3]
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Work-up: After the reaction is complete (indicated by the consumption of sodium nitrite), pour the mixture into water.[3]
-
Extraction: Extract the product from the aqueous layer using diethyl ether.[3]
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.[3]
-
Purification: Remove the diethyl ether by fractional distillation. The resulting brown oil is then distilled at atmospheric pressure. The fraction collected at 143-144 °C will be the pure 1-fluoro-2,4-dimethylbenzene as a clear liquid (yield: 1.73 g, 74.6%).[3]
Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of the synthesized compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon atom directly bonded to the fluorine will show a characteristic large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F coupling constants.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and a strong band corresponding to the C-F stretching vibration.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z = 124. A key fragmentation pathway is the loss of a methyl radical to give a fragment at m/z = 109.[3]
Logical Relationship of Physicochemical Properties
Caption: Relationship between molecular structure and physical properties.
This guide provides a foundational understanding of 1-Fluoro-2,4-dimethylbenzene for its effective use in a research and development context. For further details, consulting the primary literature and safety data sheets from suppliers is recommended.
